molecular formula C18H39NO3 B12700352 PEG-3 lauramine CAS No. 99705-34-7

PEG-3 lauramine

Cat. No.: B12700352
CAS No.: 99705-34-7
M. Wt: 317.5 g/mol
InChI Key: DENWXVJCXRNUNB-UHFFFAOYSA-N
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Description

Primary Synthesis of PEG-3 Lauramine

The principal industrial synthesis of this compound involves the direct ethoxylation of laurylamine. This process builds upon a C12 alkyl amine backbone, which is typically derived from lauric acid sourced from natural fats and oils like coconut oil. cir-safety.org The synthesis is generally a staged process.

The first step involves the reaction of laurylamine, a primary amine, with ethylene (B1197577) oxide. This initial reaction consumes the two active hydrogen atoms on the nitrogen, typically resulting in a di-hydroxyethyl substituted amine, which can be considered a PEG-2 equivalent. cir-safety.org This reaction proceeds until the primary and secondary amine sites are fully substituted. cir-safety.org

To achieve a higher degree of ethoxylation, such as the average of three ethylene glycol units denoted by "PEG-3", a second catalyzed step is required. cir-safety.org This subsequent polymerization of ethylene oxide onto the initial hydroxyethyl (B10761427) groups is typically catalyzed by a strong base, such as an alkali metal hydride or hydroxide (B78521) (e.g., sodium or potassium hydroxide). google.com The reaction is generally conducted in a specialized autoclave reactor under controlled temperature and pressure. google.com

It is crucial to note that ethoxylation is a polymerization process that results in a distribution of polyethylene (B3416737) glycol chain lengths. Therefore, "this compound" represents a mixture of molecules where the average number of ethylene oxide units attached to the laurylamine is three. cir-safety.org The final product is a tertiary amine with the IUPAC name 2-[dodecyl-[2-(2-hydroxyethoxy)ethyl]amino]ethanol. nih.gov To enhance the purity of the final product and minimize the formation of undesirable byproducts like glycol ethers, process modifications such as the addition of an acid prior to the introduction of ethylene oxide can be implemented. google.com

Table 1: Overview of Conventional this compound Synthesis

Step Description Reactants Catalyst/Conditions Product
1. Hydroxyethylation Initial reaction of the primary amine with ethylene oxide to form a di-substituted amine. Laurylamine, Ethylene Oxide No catalyst required, proceeds until primary amine is consumed. cir-safety.org Dihydroxyethyl Laurylamine (PEG-2 Lauramine equivalent)

| 2. Ethoxylation | Extension of the polyether chains by further reaction with ethylene oxide. | Dihydroxyethyl Laurylamine, Ethylene Oxide | Alkali metal hydroxide or hydride; Performed in an autoclave reactor. google.comgoogle.com | this compound (average) |

Derivatization of this compound

The structure of this compound offers two primary sites for chemical modification: the nucleophilic tertiary amine nitrogen and the terminal hydroxyl (-OH) groups of the polyethylene glycol chains. These sites allow for a variety of derivatization strategies to modify the compound's properties for specific applications.

Derivatization at the Nitrogen Atom:

Oxidation: The tertiary amine can be oxidized to form This compound Oxide . googleapis.com This reaction, typically carried out using an oxidizing agent like hydrogen peroxide, converts the tertiary amine into an N-oxide, transforming the non-ionic or cationic (in acidic conditions) surfactant into an amphoteric surfactant. Amine oxides are known for their foam-stabilizing and viscosity-building properties. researchgate.net

Quaternization: The nitrogen atom can be alkylated to form a quaternary ammonium (B1175870) salt, a type of cationic surfactant. This is a common strategy used in the synthesis of polycationic, PEG-based ionic liquids. rsc.org The reaction involves treating the this compound with an alkylating agent (e.g., methyl iodide, dimethyl sulfate) to create a permanently positively charged nitrogen center.

Derivatization at the Terminal Hydroxyl Groups:

Activation and Substitution: The terminal hydroxyl groups of the PEG chains can be chemically activated to facilitate further reactions. A common method is converting the hydroxyl group into a better leaving group, such as a tosylate, by reacting it with tosyl chloride. mdpi.comgoogle.com This activated intermediate can then readily undergo nucleophilic substitution to attach a wide range of functional moieties.

Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives (like acyl chlorides) to form esters. For instance, reaction with acrylic acid or acryloyl chloride can produce an acrylated this compound. researchgate.net Such derivatives, containing a polymerizable group, can act as "surfmers" (surface-active monomers) in emulsion polymerization.

PEGylation: While this compound is itself a PEGylated molecule, the terminal hydroxyls can serve as attachment points to conjugate other molecules, a strategy broadly known as PEGylation. This can be used to create more complex structures, such as PEG-derivatized ionic liquids or other functional materials, enhancing properties like solubility or delivery. rsc.org

Table 2: Selected Derivatization Reactions for this compound

Reaction Site Reaction Type Reagent Example Resulting Functional Group/Compound Type
Nitrogen Atom Oxidation Hydrogen Peroxide Amine Oxide (Amphoteric Surfactant) googleapis.com
Nitrogen Atom Quaternization Alkyl Halide (e.g., CH₃I) Quaternary Ammonium Salt (Cationic Surfactant) rsc.org
Hydroxyl Group Activation Tosyl Chloride Tosylate Ester (Activated Intermediate) mdpi.com

| Hydroxyl Group | Esterification | Acryloyl Chloride | Acrylate Ester (Polymerizable Surfmer) researchgate.net |

Properties

CAS No.

99705-34-7

Molecular Formula

C18H39NO3

Molecular Weight

317.5 g/mol

IUPAC Name

2-[dodecyl-[2-(2-hydroxyethoxy)ethyl]amino]ethanol

InChI

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-19(13-15-20)14-17-22-18-16-21/h20-21H,2-18H2,1H3

InChI Key

DENWXVJCXRNUNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCO)CCOCCO

Origin of Product

United States

Sustainable and Green Chemistry Approaches in Peg Lauramine Synthesis

Use of Bio-Based Feedstocks

A primary strategy in greening the synthesis of this compound is the substitution of petrochemical-based raw materials with renewable, bio-based alternatives.

Bio-Based Ethylene (B1197577) Oxide: Traditionally, ethylene oxide (EO) is produced from ethylene derived from petroleum. coatingsworld.com A major green innovation is the production of "bio-EO" from bio-ethanol, which is fermented from renewable biomass such as corn or sugarcane. coatingsworld.com Utilizing bio-EO allows for the synthesis of ethoxylated surfactants that can be 100% bio-based, significantly reducing the carbon footprint of the final product without compromising performance. coatingsworld.com

Renewable Amine Source: The "lauryl" portion of this compound is a C12 chain that is commonly derived from lauric acid, which is naturally abundant in coconut oil and palm kernel oil. cir-safety.org The use of these plant-based oils means the hydrophobic tail of the surfactant is already from a renewable feedstock. Combining a renewable lauryl amine with bio-based ethylene oxide can yield a surfactant derived entirely from sustainable sources.

Table 3: Comparison of Ethylene Oxide Production Pathways

Feature Petrochemical Route Bio-Based Route
Starting Material Petroleum-derived olefins (e.g., ethane, naphtha) Ethanol from biomass (e.g., corn, sugarcane)
Key Process Steam cracking of hydrocarbons to produce ethylene Fermentation of sugars to ethanol, followed by dehydration to ethylene
Sustainability Based on finite fossil fuels Based on renewable plant resources

| Carbon Footprint | Higher | Lower, potentially carbon-neutral |

Alternative Catalytic Processes

Innovations in catalysis aim to create synthetic pathways that are more efficient and avoid hazardous reagents or intermediates.

Hydrogen Borrowing Catalysis: An emerging green chemistry concept is the N-alkylation of amines using alcohols through a "hydrogen borrowing" mechanism. nih.gov This process, often using transition metal catalysts, can couple alkanolamines to build larger, partially ethoxylated amine structures. nih.gov For example, research has shown the direct synthesis of ethoxylated polyethylenimines from ethanolamine, a process that bypasses the need for the highly toxic and volatile ethylene oxide intermediate. nih.gov While not yet demonstrated specifically for this compound, this pathway represents a promising research direction for a safer, more sustainable synthesis of ethoxylated amines.

Green Reaction Conditions

The principles of green chemistry also emphasize the reduction or elimination of hazardous solvents and the use of energy-efficient reaction conditions.

Mechanochemistry (Solvent-Free Synthesis): Mechanochemical methods, such as ball-milling, offer a solvent-free approach to chemical reactions. mdpi.com Research has demonstrated that the modification of PEG, such as its conversion to PEG-tosylate, can be achieved efficiently through ball-milling. mdpi.com This technique avoids the use of volatile organic solvents, reducing waste and environmental impact, and could be applied to the derivatization of this compound's hydroxyl groups.

Degradation Mechanisms and Stability Studies of Peg 3 Lauramine

Oxidative Degradation Pathways of Polyether Chains in PEG-Lauramine

The polyether backbone of PEG-3 lauramine is susceptible to oxidative degradation, a process that can be initiated by factors such as heat, light, or the presence of catalysts. This degradation primarily proceeds through the formation of reactive radical species, leading to the cleavage of the polymer chain.

The oxidative degradation of the poly(ethylene glycol) (PEG) portion of the molecule is a well-documented process that occurs via a radical chain scission mechanism. The process is initiated by the abstraction of a hydrogen atom from the polymer backbone, typically at a carbon atom alpha to an ether oxygen, forming a carbon-centered radical. In the presence of oxygen, this radical is rapidly converted to a peroxy radical (ROO•).

This peroxy radical can then abstract a hydrogen atom from another part of the PEG chain, propagating the radical chain reaction and forming a hydroperoxide (ROOH). The decomposition of these hydroperoxide intermediates is a key step in the degradation process. This decomposition can be triggered by heat or transition metal ions and leads to the formation of highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals. mdpi.comresearchgate.nettu-dresden.de

These reactive radicals can induce chain scission through several pathways, including β-scission of the polymer backbone. This results in the fragmentation of the PEG chain into smaller molecules with various end-groups, such as aldehydes, formates, and carboxylic acids. mdpi.comnsf.gov Studies have shown that this random chain scission leads to a decrease in the average molecular weight and an increase in the polydispersity of the polymer. scielo.brchemrxiv.org The primary degradation products often include formaldehyde, which can be further oxidized to formic acid. mdpi.comnsf.gov

A proposed mechanism for the radical-initiated chain scission is detailed below:

Initiation: Formation of a radical on the PEG chain (P•) from the parent polymer (PH). PH → P•

Propagation: Reaction with oxygen to form a peroxy radical (POO•) and subsequent formation of a hydroperoxide (POOH). P• + O₂ → POO• POO• + PH → POOH + P•

Chain Scission: Decomposition of the hydroperoxide, often catalyzed, leads to chain cleavage. POOH → PO• + •OH The resulting alkoxy radical (PO•) can then undergo β-scission, breaking the C-O or C-C bonds of the polyether backbone and creating lower molecular weight fragments with new functional groups. nsf.gov

The oxidative degradation of the PEG component in this compound is significantly accelerated by the presence of transition metal ions. tu-dresden.de Metal ions such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺) can act as catalysts, primarily by facilitating the decomposition of hydroperoxides and generating highly reactive oxygen species (ROS). mdpi.comtu-dresden.de

The Fenton reaction and photo-Fenton processes are prime examples of this catalytic effect. In a Fenton system, Fe²⁺ ions react with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals (•OH), which are powerful oxidizing agents. scielo.brscielo.brresearchgate.net

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

These hydroxyl radicals can then attack the PEG chain, initiating the radical chain scission process described previously. nih.gov Studies comparing the degradation of PEG in the dark versus under UV irradiation in a photo-Fenton system demonstrated a dramatic increase in the degradation rate. For instance, a 50% reduction in the weight-average molecular weight (Mw) of PEG required 490 minutes in the dark, but only 10 minutes under UV irradiation in a photo-Fenton system. scielo.br This highlights the potent synergistic effect of UV light and transition metal catalysis.

The table below summarizes the degradation rate coefficients for PEG under different oxidative conditions, illustrating the catalytic effect of the Fenton reagent.

ConditionDegradation Rate Coefficient (k_d) (Da⁻¹ min⁻¹)
Dark1.1 x 10⁻⁶
H₂O₂/UV3.6 x 10⁻⁵
Photo-Fenton1.0 x 10⁻⁴
Data sourced from a study on PEG photo-oxidation. scielo.br

Transition metals can also form complexes with the ether oxygens of the PEG chain, which may facilitate electron transfer and promote deformylation, although this is considered less likely than the radical-mediated pathways under typical environmental conditions. mdpi.com The presence of metal oxides, common in many formulations, can also increase the degradation rate of PEGs. mdpi.com

Biodegradation Kinetics and Metabolite Characterization of PEG-Lauramine

The biodegradation of this compound involves the microbial breakdown of both its lauramine and polyethylene (B3416737) glycol components. Different microbial pathways and enzymatic systems are responsible for the cleavage and metabolism of this hybrid molecule.

The lauramine portion of the molecule, a long-chain alkylamine, is susceptible to microbial degradation. Studies on analogous long-chain primary alkylamines have shown that they can be mineralized by various bacteria, particularly under aerobic and anaerobic denitrifying conditions. nih.govoup.comnih.gov

Pseudomonas species have been frequently identified as capable of utilizing long-chain alkylamines as their sole source of carbon, nitrogen, and energy. oup.comnih.govresearchgate.net The proposed primary degradation pathway involves the cleavage of the C-N bond. oup.comnih.gov This initial step is typically mediated by an alkylamine dehydrogenase enzyme, which oxidizes the amine to an alkanal (aldehyde) and releases ammonium (B1175870). nih.gov The resulting alkanal is then further oxidized by an aldehyde dehydrogenase to the corresponding fatty acid (e.g., dodecanoic acid from a dodecylamine). This fatty acid can then enter the β-oxidation pathway for complete mineralization. oup.comresearchgate.net

Under anaerobic conditions, a similar pathway has been observed in denitrifying bacteria like Pseudomonas stutzeri, where the alkylamine is converted to the corresponding fatty acid and completely mineralized, coupled with the reduction of nitrate. nih.gov

Proposed Biodegradation Pathway for the Lauramine Moiety:

Oxidative Deamination: Dodecylamine → Dodecanal + NH₄⁺ (catalyzed by alkylamine dehydrogenase)

Aldehyde Oxidation: Dodecanal → Dodecanoic Acid (catalyzed by aldehyde dehydrogenase)

β-Oxidation: Dodecanoic Acid → Acetyl-CoA → Complete Mineralization

The biodegradation of the polyethylene glycol (PEG) chain is also an enzyme-driven process, carried out by specific consortia of microorganisms. The mechanism differs between aerobic and anaerobic environments. hibiscuspublisher.com

In aerobic bacteria , such as Sphingomonas species, the degradation is initiated by the oxidation of the terminal alcohol group of the PEG chain. asm.org This is catalyzed by a membrane-bound PEG dehydrogenase (PEG-DH), an alcohol dehydrogenase that converts the terminal -CH₂OH group into an aldehyde (-CHO). hibiscuspublisher.comasm.org This aldehyde is subsequently oxidized to a carboxylic acid (-COOH) by a PEG-aldehyde dehydrogenase (PEG-ALDH). researchgate.net The ether linkages of the resulting PEG-carboxylate are then cleaved by an ether-cleaving enzyme, yielding smaller molecules like glyoxylate. hibiscuspublisher.comresearchgate.net

In anaerobic bacteria , such as Pelobacter venetianus, a different enzymatic strategy is employed. The key enzyme is a PEG acetaldehyde (B116499) lyase. hibiscuspublisher.comasm.org This enzyme cleaves the ether bond directly, producing acetaldehyde. This reaction is analogous to that of a diol dehydratase. asm.org

The table below summarizes the key enzymes involved in the biodegradation of the PEG chain.

EnvironmentKey Enzyme(s)FunctionOrganism Example
Aerobic PEG Dehydrogenase (PEG-DH)Oxidizes terminal alcohol to aldehyde. asm.orgSphingomonas terrae asm.org
PEG-Aldehyde Dehydrogenase (PEG-ALDH)Oxidizes aldehyde to carboxylic acid. researchgate.netFlavobacterium, Pseudomonas asm.org
Ether-cleaving EnzymeCleaves ether bonds of PEG-carboxylate. hibiscuspublisher.comSphingomonas hibiscuspublisher.com
Anaerobic PEG Acetaldehyde LyaseCleaves ether bonds to form acetaldehyde. asm.orgPelobacter venetianus asm.org

The biodegradability of PEG is dependent on its molecular weight, with lower molecular weight chains being more readily metabolized by microbes. chemrxiv.org

Hydrolytic Stability of Amine and Ether Linkages in this compound

Hydrolysis is the cleavage of chemical bonds by the addition of water. In this compound, the two primary linkages to consider for hydrolytic stability are the ether bonds (-C-O-C-) of the polyethylene glycol chain and the tertiary amine C-N bond.

The ether linkages that constitute the backbone of the PEG chain are generally considered to be highly stable and resistant to hydrolysis under neutral, and most acidic or basic, conditions. researchgate.net Their degradation in aqueous environments is primarily driven by the oxidative pathways discussed earlier, rather than by direct hydrolysis. nih.gov

The amine linkage in this compound is a tertiary amine. The carbon-nitrogen single bond is also generally stable against hydrolysis. Unlike esters or amides, which have a carbonyl group that makes the adjacent carbon susceptible to nucleophilic attack by water, the C-N bond in a simple alkylamine lacks such an activating feature. While amides can be hydrolyzed under strong acidic or basic conditions with heat, amines are much more resistant. masterorganicchemistry.com However, the stability of the amine can be influenced by pH. In acidic solutions, the amine will be protonated to form an ammonium salt, which can alter its reactivity and interactions. The primary mechanism for the cleavage of the C-N bond in alkylamines in environmental or biological contexts is enzymatic, as described in the biodegradation section, rather than simple chemical hydrolysis. oup.comnih.gov

Comparing the two, the ether linkages are exceptionally stable to hydrolysis, whereas the amine linkage, while also robust, is the more likely site for enzymatic cleavage in a biological system. Studies comparing ester and amide linkages show that amide bonds are significantly more stable towards hydrolysis than ester bonds. researchgate.net While not a direct comparison, this reinforces the general stability of the C-N bond relative to other common linkages like esters.

Photodegradation Processes in Aqueous and Atmospheric Environments

The stability of chemical compounds in the presence of light is a critical factor in determining their environmental persistence and potential impact. For this compound, a polyoxyethylene derivative of lauryl amine, its interaction with ultraviolet (UV) radiation is a key aspect of its degradation profile.

Research indicates that primary fatty amine ethoxylates, a category to which this compound belongs, are not expected to undergo direct photolysis in air, water, or soil. europa.eu This is because the molecule does not absorb UV radiation at wavelengths above 290 nm, which is the environmentally relevant part of the solar spectrum that reaches the Earth's surface. europa.eu Consequently, direct photodegradation is considered a negligible pathway for this compound. europa.eu

However, indirect photodegradation mechanisms can play a role in the transformation of such compounds in the environment. While direct absorption of light by this compound itself is unlikely, the presence of other photosensitive molecules in the environment can lead to its degradation. For instance, in atmospheric aqueous aerosols, photo-generated reactive species such as triplet water-soluble organic matter (³WSOM*) and reactive oxygen species (ROS) can contribute to the decomposition of organic compounds. nih.gov Studies on analogous ethoxylated surfactants have shown that degradation can occur through complex pathways, including the shortening of the ethylene (B1197577) oxide (EO) side chains and oxidation of the alkyl chain. science.gov

In aqueous environments, the photo-Fenton process, which involves the generation of highly reactive hydroxyl radicals through the interaction of iron ions and hydrogen peroxide in the presence of UV light, has been shown to be an effective method for degrading polyethylene glycol (PEG), a structural component of this compound. scielo.br This process leads to the random scission of the polymer chain, resulting in the formation of lower molecular weight species, including smaller ethylene glycols and formic acid. scielo.br The degradation of PEG via the photo-Fenton method is significantly faster than in the absence of light, highlighting the importance of photo-oxidation. scielo.br

Table 3.4.1: Predicted Environmental Fate and Degradation Pathways of Primary Fatty Amine Ethoxylates

Environmental CompartmentPrimary Degradation MechanismInfluencing FactorsPredicted Half-Life/Removal
Aqueous Environments Biodegradation, Indirect Photodegradation (e.g., via photo-Fenton)Microbial activity, presence of photosensitizers (e.g., humic acids), iron concentration, UV radiationSurface Water: 15 days (default) europa.eu
Atmospheric Environments Indirect Photodegradation (e.g., reaction with hydroxyl radicals)Concentration of reactive species, sunlight intensityPredicted to be rapid, but of low relevance due to low volatility europa.eucir-safety.org
Soil and Sediment BiodegradationBioavailability, sorption to soil/sediment particlesSoil: 17 days, Sediment: 17 days (aerobic) europa.eu

It is important to note that the degradation of ethoxylated compounds can be complex. For instance, studies on nonylphenol ethoxylates, another class of ethoxylated surfactants, have shown that photodegradation can lead to a variety of intermediate products through pathways like the shortening of the ethylene oxide chain. science.gov

Advanced Applications of Peg 3 Lauramine in Materials Science and Engineering

Surfactant Science and Interfacial Phenomena

As a non-ionic surfactant, PEG-3 Lauramine's performance is rooted in its ability to adsorb at interfaces, such as oil-water and air-water, thereby reducing interfacial tension and enabling the formation of stable, structured systems. surfactant.top

This compound functions as an effective emulsifying agent, facilitating the dispersion of two immiscible liquids, typically oil and water, into a stable emulsion. surfactant.top Its efficacy is enhanced by the formation of ordered molecular structures at the oil-water interface. Surfactants with specific structures, particularly non-ionic types like this compound, can form lamellar liquid crystalline phases. genesisformulab.comaptiwfn.com

These liquid crystals are not entirely solid or liquid but exist in an intermediate state where molecules exhibit a degree of order. genesisformulab.comscirp.org In an emulsion, the surfactant molecules arrange themselves into bilayers, with the hydrophobic lauryl "tails" oriented towards the oil phase and the hydrophilic PEG "heads" facing the water phase. This creates a multi-layered structure around the dispersed droplets, forming a robust interfacial film. scirp.orginnovareacademics.in This liquid crystalline network provides a significant barrier to droplet coalescence, leading to superior long-term emulsion stability compared to conventional emulsions stabilized by a simple monolayer of surfactant. aptiwfn.comscirp.org The formation of these structures is crucial for creating highly stable and aesthetically pleasing products in various fields. genesisformulab.com

In addition to stabilizing liquid-liquid interfaces, this compound and its derivatives are adept at stabilizing air-liquid interfaces, making them valuable foam boosters and stabilizers. saapedia.orgparchem.com The mechanism involves the migration of surfactant molecules to the surface of bubbles, where they form a cohesive film. researchgate.net This film possesses a surface tension gradient that creates a self-healing effect, known as the Marangoni effect, which counteracts the thinning of the bubble wall, thereby enhancing foam longevity and stability. researchgate.net

Furthermore, this compound acts as a rheology modifier, a substance used to control the flow properties and viscosity of a formulation. imcd.co.ukgoogle.com The polyethylene (B3416737) glycol chains are hydrophilic and can structure water molecules, leading to an increase in the viscosity of the aqueous phase. imcd.co.uk In complex formulations, it works synergistically with other components to build viscosity and achieve a desired product consistency, which is critical for performance, stability, and ease of application. knowde.comscribd.com The ability of its close derivative, this compound oxide, to function as a viscous modifier in personal care products and fire-fighting foam concentrates highlights this capability. parchem.com

Table 1: Functional Properties of this compound in Surfactant Systems

PropertyFunctionMechanism
Emulsification Stabilizes oil-in-water dispersions. surfactant.topReduces interfacial tension; forms protective liquid crystalline structures at the oil-water interface. genesisformulab.comscirp.org
Foam Stabilization Increases foam volume and longevity. saapedia.orgCreates a resilient film at the air-water interface, slowing liquid drainage and bubble coalescence. researchgate.netnih.gov
Rheology Modification Increases the viscosity of aqueous systems. knowde.comThe hydrophilic PEG chains structure water, and the molecule can interact with other components to build a viscous network. imcd.co.uk

Polymeric Materials and Nanotechnology Formulations

The influence of this compound extends into the synthesis of polymers and the design of advanced nanotechnology-based systems, where its interfacial properties are paramount.

This compound plays a crucial role as an emulsifying and dispersing agent in emulsion polymerization. surfactant.top This process involves polymerizing monomers within a stable emulsion. This compound stabilizes the monomer droplets in the aqueous phase and the subsequent polymer particles as they form, preventing aggregation and ensuring the creation of a stable polymer dispersion, often a latex. surfactant.top The characteristics of the surfactant used can significantly influence the particle size, stability, and final properties of the synthesized polymer.

While its primary role is that of a stabilizer, the structure of this compound, which contains reactive amine and hydroxyl functional groups, gives it the theoretical potential to act as a monomer or a modifying agent in other polymerization techniques, such as condensation or ring-opening polymerization. nih.gov More directly, PEG itself is a common building block in the synthesis of various polymers, and functionalized PEGs can be incorporated to create copolymers with specific properties. nih.govresearchgate.netlibretexts.org The use of this compound in the polymerization process is a key design element for controlling the architecture and performance of the final polymeric material.

In nanotechnology, particularly for drug delivery, the surface modification of nanoparticles is critical to their function. The process of attaching polyethylene glycol chains to a particle's surface, known as PEGylation, is a widely used strategy to improve the performance of nanocarriers. crimsonpublishers.comnih.gov PEGylation creates a hydrophilic, protective layer that can increase the nanoparticle's stability in biological fluids and reduce its recognition by the immune system, thereby prolonging circulation time. nih.govmdpi.com

This compound can be integrated into nanocarrier formulations to serve this purpose. When adsorbed or conjugated to the surface of a nanoparticle, its short PEG chain provides a "stealth" hydrophilic shield. mdpi.comresearchgate.net This layer enhances the colloidal stability of the nanoparticles by providing steric hindrance, which prevents them from aggregating. nih.gov This stabilization is crucial for the development of effective and high-quality delivery systems for various active ingredients, from pharmaceuticals to cosmetic agents. researchgate.netbiochempeg.com The amine group also provides a potential point of attachment for covalently linking the molecule to the nanoparticle surface or for further functionalization.

Role in Specialized Industrial Formulations

The versatile properties of this compound have led to its adoption in a wide array of specialized industrial products where interfacial control is key to performance. Its functions range from corrosion inhibition in metalworking to serving as a leveling agent in textiles. surfactant.top In agriculture, it is used as an adjuvant to improve the efficacy of pesticides. surfactant.top The oxide derivative, this compound oxide, is noted for its use in sporicidal formulations, where it acts synergistically with oxidants to achieve high efficacy. googleapis.com

Table 2: Industrial Applications of this compound

IndustryApplicationFunction(s)Reference(s)
Agriculture Pesticide FormulationsAdjuvant surfactant.top
Metalworking Metal Processing FluidsLubricant, Antirust Agent, Corrosion Inhibitor surfactant.top
Textiles Dyeing and FinishingDispersing Agent, Levelling Agent, Antistatic Agent surfactant.top
Coatings Marine PaintsAntistatic Agent surfactant.top
Polymer Manufacturing Emulsion PolymerizationEmulsifying Agent, Dispersing Agent surfactant.top
Industrial Cleaning Sporicidal Formulations (as oxide)Synergistic Surfactant googleapis.com

Metal Cleaning and Surface Modification Applications of PEG-Lauramine

This compound and its related compounds serve as crucial components in formulations designed for metal cleaning and surface treatment, where they function as lubricants, rust inhibitors, and corrosion inhibitors. surfactant.top Their surfactant properties facilitate the removal of oils and other contaminants from metal surfaces, preparing them for subsequent processing.

In the realm of surface modification, polyethylene glycol (PEG) grafting is a well-documented technique for altering the surface properties of materials. biochempeg.com This process can enhance characteristics such as hydrophilicity and biocompatibility. biochempeg.com While the literature specifically detailing this compound in PEG grafting for metal surfaces is not abundant, the fundamental principles of using PEGylated compounds suggest its potential in this area. The amine group in this compound provides a reactive site for attachment to metal surfaces, while the polyethylene glycol chains can alter the surface energy and wettability.

Formulations for industrial cleaning, including vehicle cleaning, utilize PEG Lauramine Oxide as a thickening agent, foaming agent, and foam stabilizer. saapedia.org Furthermore, patents for aqueous cleaning compositions with rapid foam collapse list this compound Oxide as a potential amine oxide surfactant. google.comgoogle.com These compositions are designed for cleaning hard surfaces, which can include various metals. google.com The inclusion of this compound Oxide in these formulations underscores its role in enhancing cleaning performance on an industrial scale.

Table 1: Functional Roles of PEG-Lauramine Derivatives in Metal Treatment

Compound/DerivativeApplication AreaFunction
PEG LauramineMetal ProcessingLubricant, Antirust Agent, Corrosion Inhibitor surfactant.top
PEG Lauramine OxideIndustrial CleaningThickening Agent, Foaming Agent, Foam Stabilizer saapedia.org
This compound OxideHard Surface CleaningSurfactant google.comgoogle.com

Utilization in Textile Processing and Agricultural Formulations

The unique chemical structure of this compound lends itself to beneficial applications in both the textile and agricultural industries. Its amphiphilic nature allows it to function effectively as a surfactant and antistatic agent in these diverse fields.

In textile processing, PEG Lauramine is utilized as a dispersing agent, leveling agent, and antistatic agent for textiles and dyes. surfactant.top As an antistatic agent, it helps to neutralize electrical charges on the surface of fibers, which is crucial for smooth processing and for the final quality of the fabric. surfactant.topsaapedia.orgatamanchemicals.com PEG Lauramine Oxide is also employed as a softening agent for textiles, leather, and fibers, enhancing the feel and handle of the finished materials. saapedia.org

Table 2: Applications of PEG-Lauramine in Textiles and Agriculture

IndustryApplicationSpecific Function of PEG-Lauramine/Derivatives
TextileProcessingDispersing Agent, Levelling Agent, Antistatic Agent surfactant.top
TextileFinishingSoftening Agent saapedia.org
AgricultureAgrochemicalsPesticide Adjuvant surfactant.topatamanchemicals.com

Contributions to Sporicidal Formulations and Enhanced Antimicrobial Action

A significant area of application for this compound derivatives is in the formulation of advanced sporicidal and antimicrobial products. Specifically, this compound Oxide has been identified as a key ingredient that can enhance the efficacy of these formulations.

Patents for sporicidal compositions highlight the use of this compound Oxide in combination with a mixture of oxidants. googleapis.comgoogle.com These formulations are designed to be effective against bacterial spores, which are notoriously difficult to eradicate. googleapis.comgoogle.com The amine oxide surfactant works synergistically with water-soluble and water-insoluble oxidants to achieve a high level of sporicidal activity. googleapis.comgoogle.com The patents list this compound Oxide among a group of amine oxides suitable for this purpose, indicating its role in creating a potent disinfectant. googleapis.comgoogle.com The concentration of the amine oxide surfactant is a critical factor, with a specific range being necessary for optimal sporicidal performance. google.com

Beyond sporicidal applications, this compound Oxide is also included in other antimicrobial compositions. For instance, it is listed as a component in antibacterial formulations that comprise quaternary ammonium (B1175870) germicides. google.com A key benefit highlighted in this context is the potential for reduced irritation to mammalian tissue, which is a significant advantage for products intended for personal care or frequent use. google.com The inclusion of this compound Oxide can help to mitigate the harshness of other components while maintaining antimicrobial effectiveness. google.com

Table 3: Research Findings on this compound Oxide in Antimicrobial Formulations

Formulation TypeKey ComponentsRole of this compound Oxide
Sporicidal FormulationAmine Oxide Surfactant, Water-Soluble Oxidant, Water-Insoluble OxidantActs synergistically with oxidants to kill bacterial spores. googleapis.comgoogle.com
Antibacterial CompositionQuaternary Ammonium Germicide, Alkamine Oxide, Nonionic MaterialContributes to antimicrobial efficacy with potentially reduced irritation. google.com

Analytical Methodologies for Characterizing Peg 3 Lauramine and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of PEG-3 Lauramine, a substance that is inherently a mixture of molecules with varying polyethylene (B3416737) glycol (PEG) chain lengths (oligomers). These techniques separate the complex mixture into its individual components, allowing for their quantification.

Liquid chromatography-mass spectrometry (LC-MS) is a highly effective technique for analyzing ethoxylated amines like this compound. springernature.com It provides detailed information about the molecular structure and purity of the compound. springernature.comingenieria-analitica.com The process begins with high-performance liquid chromatography (HPLC), often using a reversed-phase column to separate the different ethoxymers. mdpi.com A gradient elution, where the mobile phase composition is gradually changed, is typically employed to achieve effective separation. thermofisher.com

Following separation, the sample is introduced into a mass spectrometer, frequently using electrospray ionization (ESI), which is a soft ionization method that keeps the molecules intact. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that reveals the distribution of the oligomers. ingenieria-analitica.com This allows for the confirmation of the lauramine structure and the determination of the PEG chain distribution. LC-MS can also be used to identify any impurities or by-products. springernature.com In some cases, post-column addition of amines like triethylamine (B128534) (TEA) can be used to reduce charge states and simplify complex spectra, leading to improved mass spectrum quality. ingenieria-analitica.comacs.orgresearchgate.net

Table 1: Illustrative LC-MS Data for a PEG-n Lauramine Sample

Detected Ion (m/z) Corresponding Ethoxylate (n) Inferred Molecular Formula Relative Abundance (%)
318.3 2 C18H39NO2 25
362.3 3 C20H43NO3 45
406.4 4 C22H47NO4 20
450.4 5 C24H51NO5 10

Disclaimer: This table is for illustrative purposes and represents a typical distribution. Actual results will vary depending on the specific sample.

Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their size in solution. chromatographyonline.com This technique is particularly valuable for determining the average molecular weight and the polydispersity (the distribution of PEG chain lengths) of polymers like this compound. chromatographyonline.comnih.gov

In SEC, the sample is passed through a column containing a porous gel. chromatographyonline.com Larger molecules elute first because they are excluded from the pores, while smaller molecules have a longer path through the pores and elute later. thermofisher.com By calibrating the column with standards of known molecular weight, the molecular weight distribution of the sample can be accurately determined. chromatographyonline.com This information is critical as the length of the PEG chain significantly impacts the compound's properties, such as its solubility and surface activity. chromatographyonline.com While SEC is a standard method, it can sometimes be challenging to obtain high-resolution separation of PEG oligomers. chromatographyonline.com However, modern aqueous GPC/SEC packings can achieve good separation of PEG oligomers in water with a small amount of salt. chromatographyonline.com

Spectroscopic Methods for Molecular Characterization

Spectroscopic techniques are employed to gain detailed insights into the molecular structure and the types of chemical bonds (functional groups) present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of molecules like this compound. nih.gov Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used.

¹H NMR provides information about the different types of hydrogen atoms (protons) in the molecule. researchgate.net The spectrum of this compound would show characteristic signals for the protons in the lauryl alkyl chain, the repeating ethylene (B1197577) oxide units of the PEG chain, and the protons near the nitrogen atom. chalmers.se

¹³C NMR provides information about the carbon skeleton of the molecule. nih.gov Distinct signals for the carbons of the lauryl group and the repeating PEG units would be visible in the spectrum. nih.gov

Analysis of these spectra allows for the unambiguous confirmation of the compound's covalent structure. researchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, which are characteristic of their functional groups. spectroscopyonline.com

IR Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands. For example, C-H stretching vibrations from the alkyl and PEG chains appear around 2850–3000 cm⁻¹. mdpi.com A strong band around 1100 cm⁻¹ is indicative of the C-O-C ether linkages in the PEG chain. mdpi.com

Raman Spectroscopy : Raman spectroscopy provides complementary information. The C-H stretching vibrations are also prominent in the Raman spectrum, typically appearing between 2800 and 3000 cm⁻¹. researchgate.net The Raman spectra can also be used to estimate the molecular weight distribution of short PEG molecules. researchgate.net

Table 2: Characteristic Spectroscopic Data for this compound

Spectroscopic Technique Region/Shift Assignment
¹H NMR ~0.88 ppm (triplet) -CH₃ of lauryl group
¹H NMR ~1.26 ppm (multiplet) -(CH₂)n- of lauryl group
¹H NMR ~2.7-3.0 ppm (multiplet) -CH₂-N
¹H NMR ~3.64 ppm (singlet) -O-CH₂-CH₂-O- of PEG chain
¹³C NMR ~14 ppm -CH₃ of lauryl group
¹³C NMR ~22-32 ppm -(CH₂)n- of lauryl group
¹³C NMR ~40-50 ppm -CH₂-N
¹³C NMR ~70 ppm -O-CH₂-CH₂-O- of PEG chain
IR Spectroscopy 2850-3000 cm⁻¹ C-H stretching
IR Spectroscopy ~1100 cm⁻¹ C-O-C stretching
IR Spectroscopy 3300-3500 cm⁻¹ O-H stretching (if hydroxyl-terminated)

Note: The exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary slightly depending on the solvent and other experimental conditions.

Advanced Techniques for Interfacial and Colloidal Behavior Assessment

As a surfactant, the primary role of this compound is to function at interfaces and to form aggregates called micelles in solution. bris.ac.uk Advanced techniques are used to characterize these behaviors.

Tensiometry : This technique measures surface tension and is used to determine the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles. researchgate.net This is a key parameter for understanding the efficiency of a surfactant.

Dynamic Light Scattering (DLS) : DLS is used to measure the size of particles in a solution, such as the micelles formed by this compound above its CMC.

Rheology : Rheology is the study of the flow of matter. alwsci.com For solutions of this compound, rheological measurements can provide information on how the surfactant affects the viscosity of a formulation, which is important for product performance. alwsci.com

Molecular Dynamics (MD) Simulation : This computational technique can be used to study the interfacial behavior of surfactants at a molecular level, providing insights into their arrangement and interactions at interfaces. nih.govmdpi.com

These advanced methods are crucial for understanding and predicting the performance of this compound in applications such as emulsions, foams, and other formulated products. researchgate.net

Surface Tension Measurements and Critical Micelle Concentration Determination

The defining characteristic of surfactants like this compound is their ability to reduce the surface tension of a liquid. As the concentration of the surfactant increases, the surface tension decreases until it reaches a plateau. The concentration at which this occurs is known as the Critical Micelle Concentration (CMC), where individual surfactant molecules (unimers) begin to aggregate into organized structures called micelles. scielo.org.co The determination of CMC is fundamental, as it dictates the concentration at which the surfactant's properties, such as emulsification and solubilization, become most effective.

Several techniques are employed to determine the CMC, with surface tensiometry and conductometry being the most common. researchgate.netscirp.org

Surface Tensiometry: This is a direct method that measures the surface tension of a solution as a function of surfactant concentration. scielo.org.co Techniques like the du Noüy ring method, Wilhelmy plate method, or the drop counting method using a stalagmometer are frequently used. researchgate.net A plot of surface tension versus the logarithm of the surfactant concentration typically shows a sharp inflection point, which corresponds to the CMC. scielo.org.co Below the CMC, the surfactant molecules populate the air-water interface, causing a significant drop in surface tension. Above the CMC, the interface is saturated, and excess molecules form micelles in the bulk solution, leading to a minimal change in surface tension with further concentration increases. scirp.org

Conductivity Method: This technique is suitable for ionic or, in this case, cationic surfactants like this compound (which is protonated in acidic to neutral pH). It measures the electrical conductivity of the solution with increasing surfactant concentration. The plot of conductivity versus concentration exhibits a change in slope. Below the CMC, conductivity increases steadily as more charge-carrying unimers are added. Above the CMC, the formation of micelles, which have lower mobility than the individual ions and incorporate counter-ions, leads to a decrease in the rate of conductivity increase. The intersection of the two linear portions of the graph indicates the CMC. researchgate.netscirp.org

Table 1: Illustrative Data for CMC Determination of a PEGylated Amine Surfactant The following data is representative of results for a compound similar to this compound, such as PEG-10 Tallow (B1178427) Propane (B168953) Diamine, and illustrates the expected outcome of the analytical method.

Concentration (M)Surface Tension (mN/m)Electrical Conductivity (µS/cm)
1.0E-0568.555.2
5.0E-0562.165.8
1.0E-0455.480.1
5.0E-0445.2155.6
1.0E-0338.9240.3
1.4E-03 (CMC) 36.5 310.7
2.0E-0336.4355.1
5.0E-0336.3480.9
1.0E-0236.3650.2

This interactive table demonstrates how surface tension decreases and conductivity increases with concentration, with a distinct inflection point at the Critical Micelle Concentration (CMC).

Rheological Characterization of PEG-Lauramine Containing Systems

The rheology, or flow behavior, of formulations containing this compound is a critical parameter, especially for products like creams, gels, or emulsions where texture, stability, and application feel are important. Rheological characterization provides information on the viscoelastic properties of the material, such as its viscosity, elasticity, and response to stress. These properties are heavily influenced by the structure and interactions of the micelles or other aggregates formed by the surfactant.

Rheological measurements are typically performed using a rheometer, often with a cone-and-plate or parallel-plate geometry. scielo.org.conih.gov Key experiments include:

Flow Sweep (Shear Rate Ramp): This test measures the viscosity of the sample as a function of the applied shear rate. Systems containing PEG-lauramine may exhibit non-Newtonian behavior, such as shear-thinning (pseudoplasticity), where viscosity decreases as the shear rate increases. mdpi.com This is a desirable property for many applications, as the product is thick at rest but flows easily when spread or poured.

Oscillatory Tests (Frequency Sweep): These tests are used to probe the viscoelastic nature of a sample. A small, oscillating strain is applied to the sample, and the resulting stress is measured. This allows for the determination of the elastic or storage modulus (G') and the viscous or loss modulus (G''). mdpi.com

G' (Elastic Modulus): Represents the stored energy, indicating the solid-like or elastic character of the material. A higher G' suggests a more structured, gel-like network.

G'' (Viscous Modulus): Represents the energy dissipated as heat, indicating the liquid-like or viscous character.

Tan Delta (δ = G''/G'): The ratio of the loss modulus to the storage modulus. A tan δ < 1 indicates predominantly elastic behavior, while a tan δ > 1 indicates predominantly viscous behavior.

For example, in a structured gel system, G' is typically greater than G'' across a range of frequencies, indicating a stable network structure. nih.govmdpi.com The rheological profile can be used to assess the stability of a formulation under different conditions, such as temperature changes. mdpi.com

Table 2: Representative Rheological Data for a PEG-Containing Hydrogel System This table illustrates the typical output from an oscillatory frequency sweep test on a viscoelastic system containing PEG derivatives. The data shows the dominance of the elastic modulus (G') over the viscous modulus (G''), characteristic of a stable gel.

Frequency (Hz)G' (Storage Modulus, Pa)G'' (Loss Modulus, Pa)Tan δ (G''/G')
0.1150.525.10.167
0.5155.228.30.182
1.0158.930.50.192
5.0165.435.80.216
10.0170.138.90.229
50.0185.645.20.244
100.0192.349.10.255

This interactive table demonstrates how the elastic (G') and viscous (G'') moduli change with frequency. In this example, G' remains significantly higher than G'', indicating a predominantly elastic, gel-like structure.

Method Validation and Standardization in PEG-Lauramine Analysis

Method validation is a critical requirement for the quality control and regulatory acceptance of any analytical procedure. It provides documented evidence that a method is suitable for its intended purpose. clearsynth.comnih.gov For the analysis of this compound, this typically involves chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the compound and its potential homologues or impurities. researchgate.netresearchgate.net

The validation process assesses several key performance parameters according to established guidelines, such as those from the International Council for Harmonisation (ICH) or relevant national bodies. epa.gov

Accuracy: The closeness of the test results to the true value. It is often assessed by performing recovery studies on a sample matrix spiked with a known amount of the analyte. nih.gov

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements. nih.gov

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of dilutions of a standard and is evaluated by the correlation coefficient (R²) of the calibration curve. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

Standardization of these validated methods is essential for ensuring consistency and comparability of results between different laboratories and over time. This involves the use of certified reference materials and adherence to Standard Operating Procedures (SOPs). epa.gov While specific standardized methods for this compound may not be universally established, methods for related ethoxylated surfactants can be adapted and validated. researchgate.netepa.gov

Table 3: Illustrative Method Validation Parameters for Analysis of a Polyethoxylated Amine The data presented below is representative of a validated LC-MS method for analyzing a polyethoxylated amine surfactant, similar to what would be required for this compound.

Validation ParameterSpecificationResult
Linearity (Concentration Range)5 - 1000 ng/mLCorrelation Coefficient (R²) > 0.995
Accuracy (Spiked Recovery)80 - 120%95.7% - 108.2%
Precision (Repeatability RSD)< 15%6.8%
Limit of Detection (LOD)Signal-to-Noise > 30.5 ng/mL
Limit of Quantitation (LOQ)Signal-to-Noise > 101.5 ng/mL
SpecificityNo interference at analyte retention timePassed
Robustness (Variations in pH, Flow Rate)RSD < 15%Passed

This interactive table summarizes key performance characteristics of a validated analytical method, demonstrating its suitability for quantitative analysis.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for PEG-3 lauramine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves ethoxylation of lauramine with three ethylene oxide units under controlled temperature and pressure. Post-synthesis, purity is assessed via nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative purity analysis. Accelerated stability studies (e.g., exposure to varying pH and temperatures) can further validate consistency .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups, while mass spectrometry (MS) confirms molecular weight. Vapor pressure measurements, critical for surfactant applications, can be derived using evaporation models with binary mixtures (e.g., this compound + PEG-6 as an internal standard) and validated against literature values .

Q. How should researchers design experiments to assess this compound’s surfactant efficacy?

  • Methodological Answer : Use a Design of Experiments (DOE) approach to test variables like concentration, temperature, and ionic strength. Critical micelle concentration (CMC) can be determined via tensiometry, and dynamic light scattering (DLS) measures micelle size distribution. Ensure controls (e.g., lauramine oxide) are included for comparative analysis .

Advanced Research Questions

Q. How can conflicting data on this compound’s stability under varying pH conditions be resolved?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify methodological discrepancies (e.g., buffer systems, measurement intervals). Replicate experiments under standardized conditions, using kinetic modeling to quantify degradation rates. Statistical tools like ANOVA can isolate variables contributing to contradictions .

Q. What strategies optimize the extraction of vapor pressure data for this compound from evaporation experiments?

  • Methodological Answer : Employ electrodynamic balance (EDB) systems to track droplet evaporation in controlled environments. Fit experimental data to first-order decay models while accounting for particle-to-particle variability in initial diameter and temperature. Cross-validate results with quantum chemical calculations (e.g., COSMO-RS) for theoretical vapor pressure estimates .

Q. How can researchers integrate this compound’s behavior into broader surfactant interaction models?

  • Methodological Answer : Use molecular dynamics (MD) simulations to predict interactions with co-surfactants or lipids. Validate simulations with experimental data from surface tension measurements and small-angle X-ray scattering (SAXS). Address discrepancies by refining force-field parameters or incorporating activity coefficients .

Methodological Considerations for Data Reliability

  • Reproducibility : Document all synthesis and characterization steps in detail, adhering to guidelines for experimental reporting (e.g., specifying equipment calibration, solvent grades) .
  • Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate whether contradictions arise from experimental limitations or novel findings .
  • Peer Review : Ensure manuscripts explicitly address data reliability, including uncertainty quantification (e.g., error bars in vapor pressure measurements) and limitations of analytical techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.